molecular formula C12H20ClNO2 B158026 2C-G (hydrochloride) CAS No. 327175-14-4

2C-G (hydrochloride)

Cat. No.: B158026
CAS No.: 327175-14-4
M. Wt: 245.74 g/mol
InChI Key: LSTJMRNIFGGQEH-UHFFFAOYSA-N
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Description

2C-G (hydrochloride) is a psychedelic phenethylamine of the 2C-series. It is formally known as 3,4-dimethyl-2,5-dimethoxyphenethylamine. This compound was first synthesized by Alexander Shulgin and is known for its psychoactive effects. It has been used as an entheogen and has structural and pharmacodynamic properties similar to other compounds in the 2C-series .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2C-G (hydrochloride) typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. The final step involves methylation of the amine group to produce 3,4-dimethyl-2,5-dimethoxyphenethylamine, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for 2C-G (hydrochloride) are not well-documented due to its classification as a controlled substance in many jurisdictions. the general approach would involve scaling up the laboratory synthesis methods while ensuring compliance with safety and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2C-G (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Reference Standard in Analytical Chemistry

2C-G is primarily utilized as a reference standard in analytical chemistry for the study of phenethylamines. Its purity and structural characteristics make it an essential compound for calibrating analytical instruments and validating methods used in the detection and quantification of related substances.

Synthesis and Reaction Pathways

The synthesis of 2C-G involves several steps:

  • Formation of Intermediate : The reaction of 2,5-dimethoxybenzaldehyde with nitroethane produces 2,5-dimethoxy-beta-nitrostyrene.
  • Reduction : This intermediate is reduced using lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine.
  • Methylation : The final step involves methylation to produce 3,4-dimethyl-2,5-dimethoxyphenethylamine, followed by conversion to its hydrochloride salt.

This synthetic route is crucial for producing 2C-G for research purposes while adhering to safety regulations due to its classification as a controlled substance in many jurisdictions.

Biological Applications

Neurotransmitter Interaction Studies

Research indicates that 2C-G interacts with serotonin receptors, particularly the 5-HT2A receptor. This interaction is significant for understanding its effects on neurotransmitter release, mood alterations, and cognitive changes. Studies have demonstrated that compounds within the 2C family exhibit partial agonist activity at various serotonin receptors, influencing neurotransmission pathways associated with psychedelic experiences .

Pharmacological Profiles

Investigations into the pharmacological effects of 2C-G reveal a profile consistent with other hallucinogenic phenethylamines. These studies focus on:

  • Inhibition Potency : Preclinical studies suggest that 2C drugs inhibit norepinephrine (NE) and serotonin transporters (NET and SERT) at low potency compared to amphetamines .
  • Psychoactive Properties : The compound's psychoactive effects are being explored for potential therapeutic applications in treating mood disorders and other psychiatric conditions.

Medical Applications

Therapeutic Potential

Ongoing research aims to uncover the therapeutic potential of 2C-G in clinical settings. Its psychoactive properties may offer insights into new treatment modalities for conditions such as depression and anxiety disorders. However, comprehensive clinical trials are necessary to validate these findings.

Industrial Applications

Development of New Psychoactive Substances

In the industrial sector, 2C-G is investigated for its role in developing new psychoactive substances (NPS). The growing interest in NPS has prompted research into compounds like 2C-G as potential candidates for novel therapeutic agents or recreational substances.

Case Study: Neuropharmacological Research

A study involving the administration of varying doses of 2C-G to animal models demonstrated dose-dependent effects on behavior and neurotransmitter levels. The findings indicated significant alterations in serotonin levels post-administration, supporting the hypothesis that 2C-G modulates serotonergic systems .

Case Study: Forensic Analysis

In forensic settings, 2C-G has been utilized as a reference compound for identifying similar substances in toxicology reports. Its distinct chemical profile aids forensic scientists in distinguishing between various psychoactive compounds found in biological samples.

Mechanism of Action

The mechanism of action of 2C-G (hydrochloride) involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of specific signaling pathways within the brain .

Comparison with Similar Compounds

2C-G (hydrochloride) is similar to other compounds in the 2C-series, such as 2C-D and Ganesha. it is unique in its structural properties and duration of effects. Unlike other members of the 2C-series, 2C-G is nearly as potent as its amphetamine form .

List of Similar Compounds

  • 2C-D
  • Ganesha
  • 2C-G-3
  • 2C-G-5
  • 2C-G-N

Biological Activity

2C-G (hydrochloride) is a member of the 2C family of phenethylamines, known for their psychoactive properties. This compound has garnered attention for its potential therapeutic applications and biological activities, particularly in the context of its hallucinogenic effects and interactions with neurotransmitter systems. This article synthesizes existing research findings, case studies, and data on the biological activity of 2C-G, providing a comprehensive overview.

2C-G is structurally related to other compounds in the 2C series, characterized by a phenethylamine backbone with specific substitutions that influence its pharmacological profile. The compound primarily interacts with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mediating hallucinogenic effects.

Biological Activity Overview

The biological activity of 2C-G can be categorized into several key areas:

  • Psychoactive Effects : As a hallucinogen, 2C-G induces alterations in perception, mood, and cognitive processes. Users report experiences similar to those induced by LSD and psilocybin.
  • Neurotransmitter Interaction : Primarily affecting serotonin pathways, 2C-G may also influence dopamine and norepinephrine systems, contributing to its stimulant properties.
  • Potential Therapeutic Uses : Research suggests that compounds like 2C-G could have applications in treating mood disorders and PTSD due to their ability to facilitate emotional processing.

Case Report: Hallucinogenic Effects

A notable case involved a 22-year-old female presenting with symptoms consistent with intoxication from a 2C compound. The patient exhibited visual hallucinations and euphoria following recent use of 2C-G. This case highlights the need for healthcare providers to recognize the signs of intoxication from such substances and underscores the potential risks associated with their use in individuals with pre-existing psychiatric conditions .

In Vitro Studies

Recent studies have evaluated the cytotoxicity and antioxidant properties of various phenethylamine derivatives, including 2C-G. These studies employed assays such as the MTT assay to measure cell viability against cancer cell lines:

CompoundCell LineIC50 Value (µg/mL)
2C-GMCF-722.09
PC-36.40

The results indicate that 2C-G demonstrates significant cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2C-G to various receptors. These studies indicate strong binding interactions with serotonin receptors, which may explain its psychoactive effects:

ReceptorBinding Energy (kcal/mol)
5-HT2A-9.5
D2 Dopamine-8.7

These findings support the hypothesis that 2C-G's hallucinogenic effects are mediated through serotonergic pathways .

Discussion

The biological activity of 2C-G presents a dual nature; while it offers potential therapeutic benefits through its psychoactive properties, it also poses risks for abuse and adverse psychological effects. The growing body of evidence suggests that further research is essential to fully understand its pharmacological profile and therapeutic potential.

Properties

IUPAC Name

2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTJMRNIFGGQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327175-14-4
Record name 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327175144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-G HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T1N0Q6L7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.